molecular formula C9H13N3O B2927048 1-(4-Aminophenyl)-1,3-dimethylurea CAS No. 1556187-74-6

1-(4-Aminophenyl)-1,3-dimethylurea

Cat. No.: B2927048
CAS No.: 1556187-74-6
M. Wt: 179.223
InChI Key: PRAHGOUTCFJSEM-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-1,3-dimethylurea is an organic compound characterized by the presence of an aminophenyl group attached to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Aminophenyl)-1,3-dimethylurea can be synthesized through several methods. One common approach involves the reaction of 4-aminophenyl isocyanate with dimethylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-1,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Aminated products.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-1,3-dimethylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-1,3-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)-3-methylurea: Similar structure but with one less methyl group.

    1-(4-Nitrophenyl)-1,3-dimethylurea: Contains a nitro group instead of an amino group.

    1-(4-Hydroxyphenyl)-1,3-dimethylurea: Contains a hydroxy group instead of an amino group.

Uniqueness

1-(4-Aminophenyl)-1,3-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenyl and dimethylurea moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-aminophenyl)-1,3-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11-9(13)12(2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAHGOUTCFJSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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